molecular formula C7H7BrO2S B2836009 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid CAS No. 518330-09-1

4-Bromo-2,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B2836009
CAS No.: 518330-09-1
M. Wt: 235.1
InChI Key: SRIDTNDGGKOVNU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid typically involves the bromination of 2,5-dimethylthiophene followed by carboxylation. One common method is the Friedel–Crafts acylation of 2,5-dimethylthiophene with 2,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). This reaction yields the desired ketone, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various brominated derivatives, while nucleophilic substitution can produce a range of substituted thiophenes .

Scientific Research Applications

4-Bromo-2,5-dimethylthiophene-3-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylthiophene-3-carboxylic acid
  • 4-Bromo-2,5-dimethylthiophene
  • 2,5-Dimethylthiophene

Uniqueness

4-Bromo-2,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups on the thiophene ring.

Properties

IUPAC Name

4-bromo-2,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIDTNDGGKOVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518330-09-1
Record name 4-bromo-2,5-dimethylthiophene-3-carboxylic acid
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